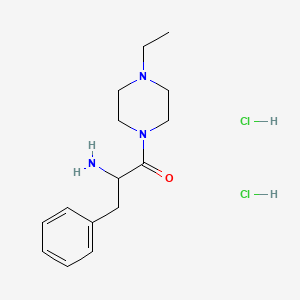

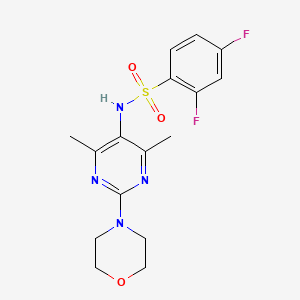

![molecular formula C23H17BrN2O3 B2442924 (Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929835-85-8](/img/structure/B2442924.png)

(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17BrN2O3 and its molecular weight is 449.304. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Synthesis of Oxazine Derivatives

(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one belongs to the oxazine family of compounds. 1,2-Oxazines and 1,2-benzoxazines can be synthesized through dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. The structural importance of oxazinium salts as electrophiles is well documented, showing the relevance of these compounds in various chemical reactions. Oxazines are known for their use as chiral synthons and their general reactions, especially their reduction derivatives, indicating their flexibility in chemical synthesis (Sainsbury, 1991).

2. Biological Activities of Oxazine Derivatives

3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, similar in structure to the compound , display a variety of biological activities like antibacterial, antituberculous, antimycotic, anthelmintic, and molluscocidal. These activities can be modulated through structural modifications, highlighting the therapeutic potential of such compounds in various domains (Waisser & Kubicová, 1993).

3. Reactions with Nucleophiles

Arylmethylidene derivatives of 3H-furan-2-ones, which share structural similarities with the mentioned compound, react with C-, N-, N,N-, and N,O-nucleophilic agents, forming a wide range of compounds like amides, pyrrolones, and oxazines. This demonstrates the compound's potential as a precursor for diverse chemical reactions, leading to various cyclic and heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).

Applications in Chemistry and Biology

4. Synthesis of Benzazoles

Benzazoles and their derivatives, including benzoxazoles and benzimidazoles, exhibit various biological activities. The guanidine group, when bonded to a benzazole ring, alters the biological activity of these heterocycles. Synthetic chemists focus on developing novel compounds with the guanidine moiety due to its potent therapeutic properties and its impact on the biological activity of heterocycles (Rosales-Hernández et al., 2022).

5. Heterocyclic Compounds with Triazine Scaffold

Triazine and its analogs, being an important class of heterocyclic compounds in medicinal chemistry, have been studied for a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the triazine nucleus makes it a core moiety of interest for drug development (Verma, Sinha, & Bansal, 2019).

6. Photochromism of Nitrobenzylpyridines

The photochromic activity of ortho-nitrobenzylpyridines, to which the compound is structurally related, offers potential applications in photon-based electronics due to properties like photochromic activity in the solid state and inherent polystability. This makes them convenient models for studying photoreactions of nitro-based caged compounds (Naumov, 2006).

Propriétés

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O3/c24-19-6-2-1-5-16(19)10-21-22(27)17-7-8-20-18(23(17)29-21)13-26(14-28-20)12-15-4-3-9-25-11-15/h1-11H,12-14H2/b21-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKQGPCBUPUHGL-FBHDLOMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

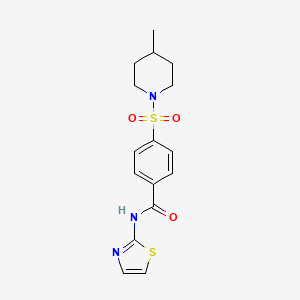

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2442846.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)